The Dawn of a Versatile Intermediate: A Technical History of Cyclohexylbenzene's Discovery and Synthesis
The Dawn of a Versatile Intermediate: A Technical History of Cyclohexylbenzene's Discovery and Synthesis
An in-depth guide for researchers, scientists, and drug development professionals on the origins and preparation of cyclohexylbenzene, a pivotal molecule in modern chemistry.
Cyclohexylbenzene, a seemingly simple aromatic hydrocarbon, holds a significant place in the landscape of industrial and pharmaceutical chemistry. Its journey from a laboratory curiosity to a key industrial intermediate for the production of phenol and cyclohexanone is a story of evolving chemical synthesis and process optimization.[1] This technical guide delves into the historical discovery of cyclohexylbenzene, providing a detailed account of the seminal and subsequent synthetic methodologies, complete with experimental protocols and comparative data for the discerning researcher.
The First Synthesis: A Friedel-Crafts Legacy
The first documented synthesis of cyclohexylbenzene is credited to Nikolay Kirsanov, a student of the renowned Russian chemist Vladimir Markovnikov, in 1899.[2] This pioneering work was a direct extension of the burgeoning field of Friedel-Crafts reactions, which had opened up new avenues for the alkylation of aromatic compounds. Kirsanov's approach involved the alkylation of benzene with cyclohexyl chloride, utilizing aluminum trichloride as a catalyst.[2]
Experimental Protocol: Kirsanov's Friedel-Crafts Alkylation (1899)
Reaction: C₆H₆ + C₆H₁₁Cl → C₆H₅-C₆H₁₁ + HCl[2]
Procedure:
-
Reactant Charging: To a flask equipped with a reflux condenser and a dropping funnel, a molar excess of dry benzene would be added, along with anhydrous aluminum trichloride.
-
Addition of Alkylating Agent: Cyclohexyl chloride would then be added dropwise to the stirred benzene-catalyst mixture. The reaction is exothermic, and cooling would likely have been employed to maintain a controlled temperature.
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Reaction Period: The mixture would be stirred for a period to ensure complete reaction.
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Work-up: The reaction mixture would then be quenched, typically by pouring it over ice and water, to deactivate the aluminum trichloride catalyst. The organic layer would be separated, washed with a dilute acid and then water to remove any remaining catalyst and inorganic byproducts.
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Purification: The crude product would be dried over a suitable drying agent and then purified by fractional distillation to isolate cyclohexylbenzene from unreacted benzene and any polyalkylated byproducts.
Evolution of Synthetic Methodologies
Following its initial discovery, the synthesis of cyclohexylbenzene saw significant advancements, driven by the need for more efficient, cost-effective, and environmentally benign processes. The focus shifted from the use of stoichiometric Lewis acid catalysts to catalytic amounts of strong acids and, eventually, to sophisticated heterogeneous catalysis for industrial-scale production.
Acid-Catalyzed Alkylation of Benzene with Cyclohexene
A more direct and atom-economical approach involves the acid-catalyzed alkylation of benzene with cyclohexene. This method avoids the pre-synthesis of cyclohexyl chloride and the use of a moisture-sensitive catalyst like aluminum trichloride. Strong acids such as sulfuric acid or solid acid catalysts like zeolites are commonly employed.[3]
This protocol is a representative example of the synthesis of cyclohexylbenzene using sulfuric acid as a catalyst.
Reaction: C₆H₆ + C₆H₁₀ → C₆H₅-C₆H₁₁
Procedure:
-
Reactant and Catalyst Charging: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 468 g (530 cc, 6 moles) of benzene and 92 g (50 cc) of concentrated sulfuric acid (sp. gr. 1.84).[4]
-
Cooling: Cool the mixture in an ice bath.[4]
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Addition of Cyclohexene: Add 164 g (203 cc, 2 moles) of cyclohexene with stirring over a period of one and one-half hours, while maintaining the temperature between 5° and 10°C.[4]
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Reaction Completion: After the addition is complete, continue stirring for an additional hour at the same temperature.[5]
-
Phase Separation: Stop the stirrer and allow the layers to separate. Separate the lower sulfuric acid layer.[3]
-
Washing: Wash the organic layer sequentially with water, a lye solution (e.g., 10% sodium hydroxide), and then again with water to neutralize and remove any remaining acid.[3][5]
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Drying and Distillation: Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate).[4] Fractionally distill the dried product. The unreacted benzene will distill first, followed by the cyclohexylbenzene fraction, which is typically collected between 230-260°C.[3][5] A final fractionation can be performed to obtain highly pure cyclohexylbenzene.[3]
Hydrogenation of Biphenyl
Another synthetic route to cyclohexylbenzene involves the partial hydrogenation of biphenyl.[4] This method is less common for direct synthesis but can be relevant in processes where biphenyl is a byproduct.
Modern Industrial Production: Benzene Hydroalkylation
The contemporary industrial production of cyclohexylbenzene predominantly relies on the hydroalkylation of benzene.[6][7][8] This process involves the reaction of benzene with hydrogen over a bifunctional catalyst.[6][9] The catalyst typically possesses both a hydrogenation function (e.g., a noble metal like palladium) and an acidic function (e.g., a zeolite molecular sieve like MCM-22).[6][9] In this one-pot process, benzene is first partially hydrogenated to cyclohexene, which then immediately alkylates another molecule of benzene in the acidic sites of the catalyst.[8][10]
This modern approach offers several advantages, including high selectivity and the use of a single feedstock (benzene and hydrogen).[6][8]
Quantitative Data Summary
The following table summarizes key quantitative data associated with the different synthetic methods for cyclohexylbenzene.
| Parameter | Kirsanov's Friedel-Crafts Alkylation (1899) | Sulfuric Acid Catalyzed Alkylation | Benzene Hydroalkylation (Industrial) |
| Primary Reactants | Benzene, Cyclohexyl chloride | Benzene, Cyclohexene | Benzene, Hydrogen |
| Catalyst | Aluminum trichloride | Sulfuric acid, Solid acids (e.g., zeolites) | Bifunctional (e.g., Pd on MCM-22) |
| Typical Temperature | Controlled, often below room temperature | 5-10 °C[4] | 50-350 °C[7] |
| Typical Pressure | Atmospheric | Atmospheric | 100-7000 kPa[7] |
| Yield | Not specified in available historical records | 65-68% (based on cyclohexene)[4] | High selectivity and conversion |
| Key Byproducts | Polyalkylated benzenes | Dicyclohexylbenzene, unreacted starting materials | Cyclohexane, dicyclohexylbenzene[6] |
Logical Relationships in Cyclohexylbenzene Synthesis
The following diagram illustrates the evolution and interrelation of the primary synthetic pathways to cyclohexylbenzene.
Caption: Evolution of synthetic routes to cyclohexylbenzene.
This in-depth guide provides a comprehensive overview of the historical discovery and evolving synthesis of cyclohexylbenzene, offering valuable insights for researchers and professionals in the chemical and pharmaceutical sciences. The detailed protocols and comparative data serve as a practical resource for laboratory synthesis and a deeper understanding of this important industrial chemical.
References
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- 2. Cyclohexylbenzene - Wikipedia [en.wikipedia.org]
- 3. Page loading... [guidechem.com]
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- 5. Cyclohexylbenzene synthesis - chemicalbook [chemicalbook.com]
- 6. US7579511B1 - Process for making cyclohexylbenzene - Google Patents [patents.google.com]
- 7. US8921604B2 - Process for producing cyclohexylbenzene - Google Patents [patents.google.com]
- 8. CN110483227A - A kind of method that catalytic distillation device prepares cyclohexyl benzene - Google Patents [patents.google.com]
- 9. WO2014043188A1 - Process for producing phenol and/or cyclohexanone from cyclohexylbenzene - Google Patents [patents.google.com]
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